Superior Potency Against Human LOXL2 vs. Classical Pan-LOX Inhibitor BAPN
LOX-IN-3 exhibits significantly greater potency against human LOXL2, a key target in fibrosis and cancer, compared to the classical pan-LOX inhibitor β-aminopropionitrile (BAPN). LOX-IN-3 inhibits human LOXL2 with an IC50 of <1 μM, whereas BAPN's reported IC50 for human LOXL2 is significantly higher, in the 60 μM range or low micromolar range for the mouse ortholog [1]. This >60-fold difference in potency is a critical differentiator for experiments requiring robust target engagement at lower, more pharmacologically relevant concentrations.
| Evidence Dimension | Potency against human LOXL2 |
|---|---|
| Target Compound Data | IC50 < 1 μM |
| Comparator Or Baseline | β-aminopropionitrile (BAPN): IC50 = 60 μM (human LOXL2) |
| Quantified Difference | > 60-fold greater potency |
| Conditions | In vitro enzymatic assay against recombinant human LOXL2 |
Why This Matters
This >60-fold potency advantage ensures effective enzyme inhibition in cellular and in vivo models, a critical factor for reproducible data and avoiding off-target effects associated with higher BAPN concentrations.
- [1] Hutchinson, J. H., et al. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors. J. Med. Chem. (2017). View Source
